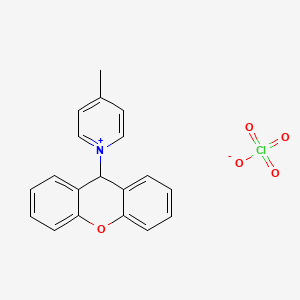
4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate is a compound that belongs to the class of xanthones. . This compound features a pyridinium ion substituted with a xanthene moiety, making it a unique structure with interesting properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate typically involves the reaction of 4-methylpyridine with 9H-xanthene in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as 1,2,4-trichlorobenzene (TCB) with a catalytic amount of iodine, followed by demethylation using boron tribromide (BBr3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized xanthone derivatives, while reduction could produce reduced xanthene compounds.
Aplicaciones Científicas De Investigación
4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate involves its interaction with various molecular targets and pathways. The compound’s xanthene moiety allows it to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other xanthone derivatives and pyridinium salts, such as:
Xanthone: The parent compound with a similar oxygen-containing heterocyclic structure.
Azaxanthones: Xanthone derivatives with nitrogen atoms in the aromatic ring.
Pyridinium salts: Compounds with a pyridinium ion structure.
Uniqueness
4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate is unique due to its specific combination of a xanthene moiety and a pyridinium ion. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
115996-44-6 |
|---|---|
Fórmula molecular |
C19H16ClNO5 |
Peso molecular |
373.8 g/mol |
Nombre IUPAC |
4-methyl-1-(9H-xanthen-9-yl)pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C19H16NO.ClHO4/c1-14-10-12-20(13-11-14)19-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)19;2-1(3,4)5/h2-13,19H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
DJGQOCSCTQXTIY-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=[N+](C=C1)C2C3=CC=CC=C3OC4=CC=CC=C24.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


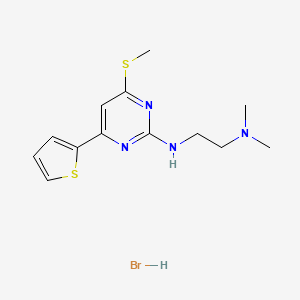
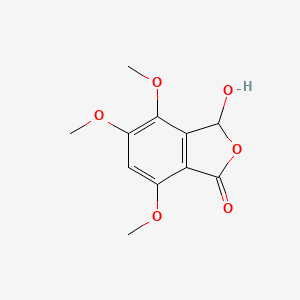

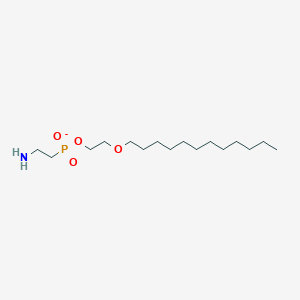

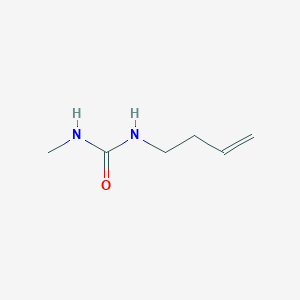
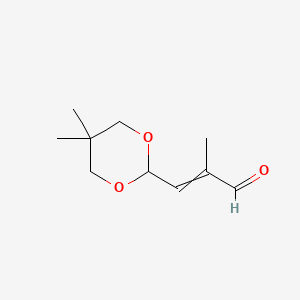
![N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide](/img/structure/B14309232.png)
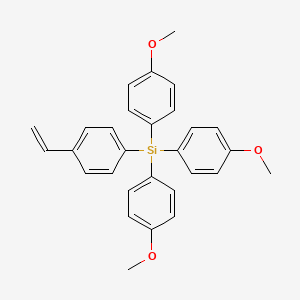
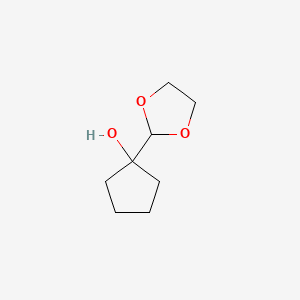
![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)

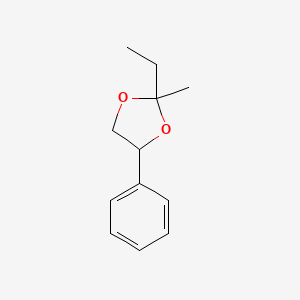
![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
